molecular formula C22H26N4O2S2 B15099740 2-(3,5-dimethylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,5-dimethylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15099740
M. Wt: 442.6 g/mol
InChI Key: SPBHEXMNDBGNAL-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, featuring three distinct substituents:

  • Position 3: A (Z)-configured methylidene bridge linking a 3-ethyl-4-oxo-2-thioxo-thiazolidine moiety. This introduces a conjugated system with possible redox activity and enhanced electrophilicity.
  • Position 7: A methyl group, likely influencing lipophilicity and metabolic stability.

While direct pharmacological data are unavailable in the provided evidence, structural analogs listed in European patent applications (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one derivatives) imply therapeutic relevance .

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-5-25-21(28)17(30-22(25)29)9-16-19(24-10-14(3)8-15(4)11-24)23-18-7-6-13(2)12-26(18)20(16)27/h6-7,9,12,14-15H,5,8,10-11H2,1-4H3/b17-9-

InChI Key

SPBHEXMNDBGNAL-MFOYZWKCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-(3,5-dimethylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique arrangement of functional groups, which contributes to its biological properties. The presence of the thiazolidine and pyrimidine rings is particularly noteworthy as these structures are often associated with various pharmacological activities.

Pharmacological Activities

Research has identified several key biological activities associated with this compound:

1. Aldose Reductase Inhibition
A significant area of study has focused on the compound's ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A related study highlighted that derivatives of thiazolidinone exhibited potent ALR2 inhibitory action, with some compounds showing submicromolar IC50 values. This suggests that the compound may have therapeutic potential in managing diabetes-related complications by preventing sorbitol accumulation in cells .

2. Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A series of thiazolidinone derivatives were synthesized and tested against various strains such as Staphylococcus aureus and Candida albicans. Some derivatives demonstrated comparable or superior activity to established antibiotics like norfloxacin and fluconazole . This indicates potential applications in treating infections resistant to conventional therapies.

3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on different cancer cell lines. For instance, certain derivatives were found to exhibit low antiproliferative activity against HepG2 cells, suggesting a need for further optimization to enhance selectivity and efficacy against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Research indicates that modifications to the thiazolidine moiety can significantly affect the inhibitory potency against aldose reductase. For example, certain substitutions on the thiazolidine ring have been linked to increased binding affinity and selectivity towards ALR2 over ALR1 .

Case Studies

Several studies have explored the biological activity of similar compounds:

Case Study 1: Aldose Reductase Inhibitors
A study comparing various thiazolidinone derivatives demonstrated that structural modifications could enhance ALR2 inhibition potency significantly. One derivative was found to be over five times more potent than epalrestat, a clinically used ALR2 inhibitor .

Case Study 2: Antimicrobial Efficacy
Another investigation synthesized a range of thiazolidinone derivatives and evaluated their antimicrobial properties against a panel of bacteria and fungi. The results indicated that some compounds not only inhibited microbial growth but also showed lower toxicity profiles compared to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The European patent applications (Bulletin 2023/39) describe numerous 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, enabling a structural comparison (Table 1). Key differences lie in substituent diversity at positions 2, 3, and 7, which critically modulate physicochemical and biological properties.

Table 1: Structural Comparison of Selected 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound ID Position 2 Substituent Position 3 Substituent Position 7 Substituent Source
Target Compound 3,5-dimethylpiperidin-1-yl (Z)-(3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl 7-methyl -
EP-1 1,3-benzodioxol-5-yl - piperazin-1-yl
EP-2 2-methylimidazo[1,2-a]pyridin-6-yl - 4-methylpiperazin-1-yl
EP-3 3,4-dimethoxyphenyl - 1-methylpiperidin-4-yl
EP-4 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl - 4-ethylpiperazin-1-yl

Key Observations:

Position 3 Uniqueness: The target compound is distinguished by its thiazolidinone-linked methylidene group at position 3, absent in all other analogs.

Position 2 Variability: Substituents range from aromatic systems (e.g., EP-1’s benzodioxol) to N-heterocycles (e.g., EP-2’s imidazopyridine).

Position 7 Modifications :

  • The target’s 7-methyl group is simpler than the piperazine/piperidine derivatives in EP-1–EP-4. This may reduce metabolic complexity but limit hydrogen-bonding interactions compared to EP-3’s 1-methylpiperidin-4-yl .

Electronic and Steric Effects: The thiazolidinone’s sulfur atom in the target compound could increase electron-withdrawing effects, altering π-π stacking interactions relative to analogs lacking this group.

Research Implications and Limitations

While the provided evidence lacks explicit pharmacological or pharmacokinetic data, structural trends suggest:

  • Thiazolidinone Integration: The target’s thiazolidinone moiety may confer unique redox or enzyme-inhibitory properties, warranting further investigation into its reactivity and stability.
  • Piperidine vs. Piperazine : The target’s 3,5-dimethylpiperidine at position 2 may enhance metabolic stability compared to piperazine-containing analogs (e.g., EP-1, EP-2), which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.